molecular formula C10H14O B12580192 3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran CAS No. 194550-45-3

3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran

Cat. No.: B12580192
CAS No.: 194550-45-3
M. Wt: 150.22 g/mol
InChI Key: RAWUZJJHGSOHMT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran is an organic compound with the molecular formula C10H14O2This compound is a colorless to pale yellow solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Preparation Methods

The synthesis of 3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran typically involves multi-step reactions. One common method is through the cycloaddition reaction of dimethyl ketone. The process involves several steps, including the formation of intermediate compounds, which are then cyclized to produce the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles[][3].

Scientific Research Applications

3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. It acts as a catalyst in various chemical reactions, facilitating the conversion of reactants to products. The compound’s structure allows it to participate in ring-opening and ring-closing reactions, which are crucial in organic synthesis .

Comparison with Similar Compounds

3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran can be compared to other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

194550-45-3

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h5-6,9-10H,3-4H2,1-2H3

InChI Key

RAWUZJJHGSOHMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(CC1)C(=CO2)C

Origin of Product

United States

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